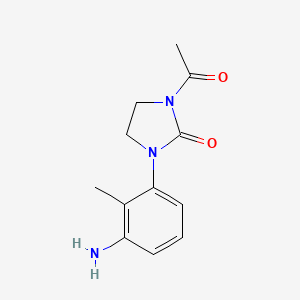

1-Acetyl-3-(3-amino-2-methylphenyl)imidazolidin-2-one

Description

1-Acetyl-3-(3-amino-2-methylphenyl)imidazolidin-2-one (C₁₂H₁₅N₃O₂; molecular weight: 233.27) is a heterocyclic compound featuring an imidazolidin-2-one core substituted with an acetyl group and a 3-amino-2-methylphenyl moiety. It is a powder stored at room temperature (RT) and has applications in medicinal chemistry and materials science . Its structural uniqueness arises from the combination of electron-donating (amino) and steric (methyl) groups on the aromatic ring, which influence its physicochemical and biological properties.

Properties

IUPAC Name |

1-acetyl-3-(3-amino-2-methylphenyl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-8-10(13)4-3-5-11(8)15-7-6-14(9(2)16)12(15)17/h3-5H,6-7,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCGAKYBARZGED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N2CCN(C2=O)C(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Acetyl-3-(3-amino-2-methylphenyl)imidazolidin-2-one can be achieved through several routes:

Direct Incorporation of the Carbonyl Group into 1,2-Diamines: This method involves the reaction of 1,2-diamines with carbonyl compounds under specific conditions to form the imidazolidinone ring.

Diamination of Olefins: Olefins can be converted into imidazolidinones through diamination reactions, which involve the addition of nitrogen groups to the double bond.

Intramolecular Hydroamination of Linear Urea Derivatives: This method involves the cyclization of linear urea derivatives to form the imidazolidinone ring.

Aziridine Ring Expansion: Aziridines can be expanded to form imidazolidinones through ring-opening reactions.

Industrial production methods often involve the use of catalysts to enhance the efficiency and yield of these reactions. For example, γ-Al2O3 and ceria-based materials have been reported as effective catalysts for the formation of imidazolidinones .

Chemical Reactions Analysis

1-Acetyl-3-(3-amino-2-methylphenyl)imidazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group in the compound can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Acetyl-3-(3-amino-2-methylphenyl)imidazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Acetyl-3-(3-amino-2-methylphenyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate biological processes through its interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

- Target Compound: The acetyl group at position 1 and the 3-amino-2-methylphenyl group at position 3 create a planar yet sterically hindered structure. The E configuration is common in imidazolidin-2-one derivatives, as confirmed by X-ray crystallography in related compounds .

- Analog 2 : 1-Butyryl-3-(4-phenyl-2-pyridyl)imidazolidin-2-one (3f) replaces the acetyl group with a butyryl chain, increasing hydrophobicity .

- Analog 3 : Copper(II) complexes (e.g., 8e) incorporate dichloro-copper centers, enabling anticancer activity via DNA interaction .

Physical Properties

| Compound | Melting Point (°C) | Yield (%) | Key Substituents |

|---|---|---|---|

| Target Compound | Not Reported | - | 3-Amino-2-methylphenyl, acetyl |

| 1-Acetyl-3-(5-methyl-2-pyridyl) (3a) | 179–181 | 60 | Pyridyl, acetyl |

| 1-Acetyl-3-(4-tBu-2-pyridyl) (3d) | 163–166 | 59 | tert-Butyl, acetyl |

| 1-Acetyl-3-(4-methoxy-2-pyridyl) (3h) | 139–140 | 87 | Methoxy, acetyl |

The target compound’s lack of a pyridyl or bulky tert-butyl group may result in lower melting points compared to analogs like 3a or 3d .

Spectroscopic and Fluorescence Properties

- IR/NMR: The acetyl group in the target compound likely shows a carbonyl stretch near 1730 cm⁻¹ (similar to 3a–3j) . The 3-amino group may absorb near 3400 cm⁻¹ (N-H stretch).

- Fluorescence: While the target’s fluorescence is unreported, analogs like 1-(isoquinolin-3-yl)imidazolidin-2-one (3e) exhibit high molar extinction coefficients (5083 M⁻¹cm⁻¹) and Stokes shifts (54–76 nm). N-methylation (e.g., compound 5) reduces quantum yields, suggesting the acetyl group’s role in emission .

Biological Activity

1-Acetyl-3-(3-amino-2-methylphenyl)imidazolidin-2-one is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. Its structure, characterized by an imidazolidinone ring, suggests various interactions with biological targets, making it a candidate for pharmacological research.

The molecular formula for 1-Acetyl-3-(3-amino-2-methylphenyl)imidazolidin-2-one is . The compound can be synthesized through several methods, often involving the reaction of 3-amino-2-methylphenol with acetic anhydride and imidazolidinone precursors. The synthesis process emphasizes the importance of reaction conditions to optimize yield and purity.

Antibacterial and Antifungal Properties

Research indicates that 1-Acetyl-3-(3-amino-2-methylphenyl)imidazolidin-2-one exhibits notable antibacterial and antifungal activities. It has been tested against various strains of bacteria and fungi, demonstrating efficacy comparable to established antibiotics. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of fungal membrane integrity.

Anticancer Potential

The compound has shown promise in anticancer research, particularly in inhibiting the growth of cancer cell lines associated with androgen-dependent cancers such as prostate cancer. Studies suggest that it may act as a modulator of specific pathways involved in cancer cell proliferation and apoptosis .

Neuroprotective Effects

1-Acetyl-3-(3-amino-2-methylphenyl)imidazolidin-2-one has been investigated for its neuroprotective properties. Preliminary studies indicate that it may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It acts as an inhibitor for certain enzymes involved in metabolic pathways, which could contribute to its antibacterial and anticancer effects.

- Receptor Modulation : The compound may modulate receptor activity, influencing signaling pathways critical for cell survival and proliferation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-Acetyl-3-(3-amino-2-methylphenyl)imidazolidin-2-one, comparisons can be made with related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-Acetyl-3-(4-amino-2-methylphenyl)imidazolidin-2-one | Similar structure with different amino position | Moderate antibacterial activity |

| 1-Acetyl-3-(3-amino-4-methylphenyl)imidazolidin-2-one | Methyl group in different position | Enhanced antifungal activity |

| 1-Acetyl-3-(3-amino-2-ethylphenyl)imidazolidin-2-one | Ethyl instead of methyl group | Reduced neuroprotective effects |

These comparisons highlight how slight modifications in structure can lead to significant changes in biological activity.

Case Studies

Several case studies have explored the efficacy of 1-Acetyl-3-(3-amino-2-methylphenyl)imidazolidin-2-one:

- Antimicrobial Efficacy Study : A study involving multiple bacterial strains demonstrated that the compound inhibited growth at concentrations as low as 10 µg/mL, showcasing its potential as a new antimicrobial agent.

- Cancer Cell Line Research : In vitro studies on prostate cancer cell lines revealed that treatment with this compound resulted in a 50% reduction in cell viability after 48 hours, indicating strong anticancer properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.